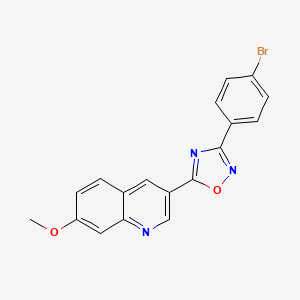
2-(oxan-2-ylmethylsulfanyl)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxan-2-ylmethylsulfanyl)-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of the oxan-2-ylmethylsulfanyl group adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-2-ylmethylsulfanyl)-3H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Oxan-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the quinazolinone core is reacted with oxan-2-ylmethylsulfanyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-2-ylmethylsulfanyl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The oxan-2-ylmethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(oxan-2-ylmethylsulfanyl)-3H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(oxan-2-ylmethylsulfanyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The oxan-2-ylmethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-3H-quinazolin-4-one and 2-phenyl-3H-quinazolin-4-one share the quinazolinone core structure.
Oxan-2-ylmethylsulfanyl Derivatives: Compounds like oxan-2-ylmethylsulfanyl acetic acid and oxan-2-ylmethylsulfanyl benzene.
Uniqueness
2-(oxan-2-ylmethylsulfanyl)-3H-quinazolin-4-one is unique due to the combination of the quinazolinone core and the oxan-2-ylmethylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(oxan-2-ylmethylsulfanyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-13-11-6-1-2-7-12(11)15-14(16-13)19-9-10-5-3-4-8-18-10/h1-2,6-7,10H,3-5,8-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMMFJAPCZMKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7130708.png)
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanaminehydrochloride](/img/structure/B7130714.png)
![2-bromo-6-[(methylamino)methyl]phenolhydrochloride](/img/structure/B7130721.png)
aminehydrochloride](/img/structure/B7130729.png)
![5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol](/img/structure/B7130734.png)
![[2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate](/img/structure/B7130736.png)
![6-(ethylamino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7130743.png)
![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol](/img/structure/B7130749.png)
![6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7130757.png)
![N-benzyl-N-methyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7130773.png)
![Ethyl [(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B7130789.png)
![[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoate](/img/structure/B7130793.png)
